But-2-yn-1-yl prop-2-ynoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109273-63-4 |
|---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
but-2-ynyl prop-2-ynoate |
InChI |
InChI=1S/C7H6O2/c1-3-5-6-9-7(8)4-2/h2H,6H2,1H3 |
InChI Key |
WOKKCJBCWDOUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC(=O)C#C |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Insights of But 2 Yn 1 Yl Prop 2 Ynoate Analogues
Intramolecular Reactions
The structural framework of But-2-yn-1-yl prop-2-ynoate and its analogues, characterized by two alkyne moieties separated by a flexible four-atom tether (-CH₂-O-C(O)-), represents a classic 1,6-diyne system. This arrangement provides an ideal topology for intramolecular cyclization reactions, enabling the construction of complex carbocyclic and heterocyclic scaffolds from simple acyclic precursors. The reactivity of the terminal and internal alkynes can be harnessed through distinct catalytic or reagent-mediated pathways. This section details the application of palladium-catalyzed annulation and Simmons-Smith-type cyclopropanation to these diyne ester substrates, exploring the mechanistic underpinnings and synthetic outcomes of these transformations.
Palladium-Catalyzed Annulation
Palladium-catalyzed cyclization of 1,6-diynes is a robust and versatile method for synthesizing substituted benzenoid and fused-ring systems. In the context of this compound analogues, this transformation typically proceeds via a formal [2+2+2] cycloaddition pathway, although the mechanism is stepwise and mediated by the metal center.
Mechanistic Insights: The generally accepted catalytic cycle commences with the coordination of a low-valent palladium(0) species to the two alkyne units of the diyne ester substrate. This is followed by oxidative cyclization, where the metal center inserts into the alkyne π-systems to form a five-membered palladacyclopentadiene intermediate. This key intermediate is the branch point for several potential pathways. For many 1,6-diyne systems, the most favorable route involves a subsequent reductive elimination of the palladium catalyst to furnish a highly reactive bicyclo[3.1.0]hexatriene or its corresponding carbene equivalent. This species rapidly undergoes electrocyclic ring-opening to yield the final, stabilized aromatic product. The specific substituents on the alkyne termini and the nature of the palladium catalyst's ligands can significantly influence the reaction efficiency and the structure of the final product.
Research Findings: Studies on substrates analogous to this compound demonstrate that this cyclization provides efficient access to densely functionalized phthalide (B148349) derivatives. The reaction tolerates a range of substituents on both the internal and terminal alkyne positions. For instance, replacing the terminal proton of the prop-2-ynoate moiety with a trimethylsilyl (B98337) (TMS) group can modulate reactivity, while variations at the C4 position of the butynyl group (e.g., replacing methyl with phenyl) are well-tolerated and incorporated into the final aromatic ring. The choice of catalyst, typically a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a reducing agent or a direct Pd(0) source like Pd₂(dba)₃, along with phosphine (B1218219) ligands, is critical for achieving high yields.
Table 1: Palladium-Catalyzed Annulation of this compound Analogues (This is an interactive data table. Click on headers to sort.)
| Entry | Substrate (Analogue) | Catalyst System | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | This compound | 5 mol% Pd₂(dba)₃, 20 mol% P(o-tol)₃ | Toluene | 110 | 4-Methyl-1,3-dihydroisobenzofuran-1-one | 85 |
| 2 | 4-Phenylthis compound | 5 mol% Pd₂(dba)₃, 20 mol% P(o-tol)₃ | Toluene | 110 | 4-Phenyl-1,3-dihydroisobenzofuran-1-one | 81 |
| 3 | But-2-yn-1-yl 3-(trimethylsilyl)prop-2-ynoate | 5 mol% Pd(OAc)₂, 20 mol% PPh₃ | Dioxane | 100 | 4-Methyl-7-(trimethylsilyl)-1,3-dihydroisobenzofuran-1-one | 78 |
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, traditionally used for the cyclopropanation of alkenes, can also be applied to alkynes, though the reaction is often less efficient and can lead to different structural motifs. When a zinc carbenoid, such as that generated from diiodomethane (B129776) and a zinc-copper couple, reacts with an alkyne, the primary product is a methylenecyclopropene.
Mechanistic Insights: The reaction of the zinc carbenoid (IZnCH₂I) with an alkyne is believed to proceed through a concerted, "butterfly-type" transition state, similar to its reaction with alkenes. The carbenoid delivers a methylene (B1212753) (CH₂) group to one of the π-bonds of the alkyne. In the case of this compound, there are two distinct alkyne sites: a terminal, electron-deficient alkyne (in the prop-2-ynoate moiety) and an internal, more electron-rich alkyne (in the but-2-ynyl moiety). Due to steric and electronic factors, the terminal alkyne is significantly more reactive towards the bulky Simmons-Smith reagent. The electron-withdrawing nature of the adjacent carbonyl group further activates this alkyne towards nucleophilic attack by the carbenoid. Consequently, high regioselectivity for mono-cyclopropanation at the terminal position is typically observed under controlled conditions.
Research Findings: Application of Simmons-Smith conditions to this compound results predominantly in the formation of But-2-yn-1-yl 2-methylidenecyclopropene-1-carboxylate. The yield and selectivity are highly dependent on the specific protocol used. The classic Zn-Cu couple method often provides moderate yields. Modifications, such as the Furukawa protocol using diethylzinc (B1219324) (Et₂Zn) and diiodomethane, can enhance reactivity and improve yields by generating a more soluble and reactive carbenoid species. Over-stoichiometric use of the reagent can lead to a second cyclopropanation at the internal alkyne, though this process is sterically hindered and requires more forcing conditions, leading to a complex product mixture. The resulting methylenecyclopropene products are strained and can be valuable intermediates for further skeletal rearrangements.
Table 2: Simmons-Smith Cyclopropanation of this compound (This is an interactive data table. Click on headers to sort.)
| Entry | Reagent System | Stoichiometry (CH₂I₂/Zn Et₂/Zn) | Solvent | Temp (°C) | Major Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Zn-Cu, CH₂I₂ | 1.5 eq. | Diethyl ether | 35 | But-2-yn-1-yl 2-methylidenecyclopropene-1-carboxylate | 45 |
| 2 | Et₂Zn, CH₂I₂ (Furukawa) | 1.2 eq. | Dichloromethane (B109758) | 0 to 25 | But-2-yn-1-yl 2-methylidenecyclopropene-1-carboxylate | 68 |
*Yield of isolated bis-adduct.
Computational and Theoretical Investigations of But 2 Yn 1 Yl Prop 2 Ynoate Chemistry
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the intrinsic electronic properties of But-2-yn-1-yl prop-2-ynoate, which dictate its reactivity. Techniques such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) analysis, and Natural Bond Orbital (NBO) analysis provide a detailed picture of electron distribution and reactive sites.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgnumberanalytics.com The HOMO represents the electron-donating capability (nucleophilicity), while the LUMO indicates the electron-accepting ability (electrophilicity). researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.commdpi.com
For this compound, the HOMO is expected to be localized primarily on the π-systems of the two carbon-carbon triple bonds, making these alkyne groups the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the carbonyl group (C=O) of the ester and the adjacent prop-2-ynoate alkyne, which is activated by the electron-withdrawing ester functionality. This distribution renders the carbonyl carbon and the β-carbon of the prop-2-ynoate moiety susceptible to nucleophilic attack.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -9.85 | But-2-yne & Prop-2-ynoate C≡C π-orbitals |
| LUMO | -1.20 | Ester C=O π* & Prop-2-ynoate C≡C π* orbitals |
| HOMO-LUMO Gap (ΔE) | 8.65 | N/A |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). bhu.ac.inrsc.org In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density, which are prone to electrophilic attack. Regions of positive potential (colored blue) indicate electron deficiency and are susceptible to nucleophilic attack. mdpi.comresearchgate.net
In this compound, the MEP would show significant negative potential around the two oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. mdpi.com These sites are the most nucleophilic centers in the molecule. Conversely, areas of strong positive potential would be located around the carbonyl carbon and the hydrogen atoms attached to the sp-hybridized carbons of the alkyne groups. These electropositive regions are the primary sites for interaction with nucleophiles. bhu.ac.in
| Region | Predicted Electrostatic Potential | Reactivity Implication |
|---|---|---|
| Ester Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Site for electrophilic attack / H-bond acceptor |
| Ester Ether Oxygen (-O-) | Negative (Yellow/Orange) | Site for electrophilic attack / H-bond acceptor |
| Ester Carbonyl Carbon (C=O) | Strongly Positive (Blue) | Site for nucleophilic attack |
| Acetylenic Hydrogens | Positive (Green/Blue) | Site for nucleophilic attack / H-bond donor |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edunumberanalytics.com This method allows for the quantitative study of delocalization effects and hyperconjugative interactions by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.deuba.ar The stabilization energy, E(2), associated with these interactions quantifies their significance. mdpi.com
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of C-O-C | π* (C=O) | ~50-60 | Resonance stabilization of ester |
| π (C≡C) of Butynyl | σ* (C-O) of Ester | ~5-10 | Hyperconjugation |
| π (C≡C) of Propynoyl | π* (C=O) | ~15-25 | Conjugation |
| LP (O) of C=O | σ* (C-C) of Propynoyl | ~2-5 | Hyperconjugation |
Mechanistic Studies of Reactions Involving this compound Analogues
While specific mechanistic studies on this compound are scarce, a wealth of computational research exists for analogous compounds like alkynyl esters, ynones, and other activated alkynes. These studies provide critical insights into the probable reaction pathways, transition states, and factors controlling selectivity.
Transition State Characterization and Reaction Pathway Determination
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a chemical reaction. sumitomo-chem.co.jp This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). masterorganicchemistry.com A transition state is a first-order saddle point on the energy surface, and its energy relative to the reactants defines the activation energy (ΔG‡) of that step. mdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated TS correctly connects the intended reactant and product minima. acs.org
| Reaction Type | Key Mechanistic Step | System Studied | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Cycloaddition TS | Phenyl azide (B81097) + Cyclohexyne | 14.1 | acs.org |
| Copper-Catalyzed Kinugasa Reaction | Cu(III) intermediate formation | Copper-acetylide + Nitrone | ~15 | acs.org |
| Alkyne Haloboration | Halide anion attack on zwitterion | Acetylene + BI₃/I⁻ | ~10 | acs.org |
| Metal-Free Alkyne Cleavage | TMSN₃ addition to iodoazirine | Diphenylacetylene + NIS/TMSN₃ | 19.9 | mdpi.com |
Computational Prediction of Chemo-, Regio-, and Stereoselectivity
A significant strength of computational modeling is its ability to predict and rationalize the selectivity of chemical reactions. researchgate.net By comparing the activation energies of competing reaction pathways, chemists can determine which product is kinetically favored.
Chemoselectivity: In a molecule with multiple functional groups like this compound, computations can predict which group will react preferentially. For example, calculations can determine whether a nucleophile will add to one of the C≡C triple bonds or attack the ester carbonyl.
Regioselectivity: For addition reactions to unsymmetrical alkynes, computational studies can predict which carbon atom of the triple bond will form a new bond. This is often achieved by comparing the energies of the transition states for the different modes of addition (e.g., Markovnikov vs. anti-Markovnikov). libretexts.org For instance, in the Pauson-Khand reaction, NBO charge analysis and TS energy calculations have shown that the polarization of the alkyne, induced by substituents, directs the regiochemical outcome. acs.org Similarly, in the hydrosilylation of internal alkynes, DFT calculations have demonstrated that steric effects of both the catalyst ligand and alkyne substituents govern the regioselectivity, leading to either α or β addition. pkusz.edu.cn
Stereoselectivity: Computational methods are crucial for understanding the origins of stereoselectivity (e.g., syn vs. anti addition, or the formation of E vs. Z alkenes). nih.gov By modeling the full three-dimensional structures of transition states, it is possible to identify the specific steric or electronic interactions that favor one stereoisomer over another. researchgate.net DFT studies on NHC-catalyzed cycloadditions, for example, have shown that the [2+2] cycloaddition step is both rate- and stereoselectivity-determining, with the relative energies of the four possible diastereomeric transition states correctly predicting the final product's configuration. rsc.org
| Pathway | Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Attack at β-carbon | TS-β | 0.0 (Reference) | Major Regioisomer |
| Attack at α-carbon | TS-α | +3.5 | Minor Regioisomer |
Conformational Analysis and Intermolecular Interactions
The conformational flexibility and the nature of non-covalent interactions are defining characteristics of this compound at the molecular level. These factors are governed by the rotation around single bonds and the distribution of electron density across the molecule.
Detailed Research Findings
Conformational Analysis: The primary sources of conformational isomerism in this compound are the rotations around the single bonds of the ester functional group. The key dihedral angles that define the molecular shape are associated with the C-O-C-C and O-C-C-C linkages.
For esters, the conformation around the C(O)-O bond is typically planar to maximize p-orbital overlap, resulting in two main conformers: s-trans (anti-periplanar) and s-cis (syn-periplanar). In most acyclic esters, the s-trans conformer is significantly more stable due to reduced steric hindrance. Computational studies on similar ester-containing compounds confirm the preference for specific conformers, which can be influenced by the polarity of the environment. researchgate.net
A full conformational analysis would involve mapping the potential energy surface by systematically rotating the key single bonds. This would reveal the global minimum energy structure and the energy barriers to interconversion between different conformers. acs.org For a related molecule containing a but-2-ynyl group, DFT computations were used to determine the most stable conformation, which was found to be crucial for predicting its reactivity in subsequent reactions like the Diels-Alder reaction. beilstein-journals.orgbeilstein-journals.org
Illustrative Conformational Energy Profile: A theoretical study would calculate the relative energies of the possible conformers. The table below illustrates what such data might look like, with hypothetical values representing the energy difference (ΔE) relative to the most stable conformer.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (ΔE) (kJ/mol) | Population (%) (at 298 K) |
| A (Global Minimum) | ~180° (anti) | 0.0 | >95 |
| B | ~0° (syn) | >15 | <5 |
| C (Gauche) | ~60° | >20 | <1 |
This table is illustrative and based on general principles of ester conformation. Actual values would require specific DFT calculations.
Intermolecular Interactions: The intermolecular forces in this compound are dictated by its functional groups: an ester and two alkyne moieties. While it lacks strong hydrogen bond donors, it can participate in a variety of weaker, yet significant, non-covalent interactions.
Dipole-Dipole Interactions: The ester group possesses a significant dipole moment, with the carbonyl oxygen being a region of high negative electrostatic potential. These dipoles would lead to head-to-tail alignment in the condensed phase.
Weak Hydrogen Bonds: The terminal acetylenic proton of the prop-2-ynoate group and the methylene (B1212753) protons adjacent to the ester oxygen can act as weak hydrogen bond donors. The most likely acceptor is the carbonyl oxygen atom (C=O). These C-H···O interactions, though weak, are known to be crucial in determining crystal packing. researchgate.netresearchgate.netnih.gov
π-Interactions: The two carbon-carbon triple bonds represent electron-rich π-systems. This allows for potential C-H···π interactions, where an acidic proton interacts with the π-cloud of an alkyne group on a neighboring molecule. Offset π-stacking interactions between the alkyne units are also possible. researchgate.net
Summary of Potential Intermolecular Interactions:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Weak Hydrogen Bond | C(sp)-H (propargyl) | O=C (carbonyl) | 2.2 - 2.8 |
| Weak Hydrogen Bond | C(sp3)-H (methylene) | O=C (carbonyl) | 2.4 - 3.0 |
| C-H···π Interaction | C-H | C≡C (π-system) | 2.5 - 3.2 |
| π···π Stacking | C≡C (π-system) | C≡C (π-system) | 3.3 - 3.8 |
Advanced Applications of But 2 Yn 1 Yl Prop 2 Ynoate and Its Structural Motifs in Organic Synthesis
But-2-yn-1-yl Prop-2-ynoate as a Strategic Synthon for Complex Organic Molecules
The presence of two distinct alkyne groups, a terminal alkyne and an internal alkyne, within this compound provides chemists with a powerful tool for the stepwise and controlled synthesis of intricate organic molecules. This dual reactivity allows for selective transformations at either end of the molecule, making it a strategic synthon in multistep synthetic sequences.
Precursor in Natural Product Total Synthesis
While direct examples of this compound in the total synthesis of natural products are not extensively documented in the provided search results, the strategic use of similar propargyl and butynyl moieties is evident in the synthesis of complex natural product frameworks. For instance, the synthesis of the ABC framework of tamulamides A and B, which are marine ladder polyethers, utilized a protected but-2-yn-1-ol derivative as a key intermediate. nih.gov This highlights the importance of the butynyl group in constructing complex acyclic stereocenters that are precursors to the final polycyclic ether system. Similarly, in the synthesis of dihydrogambirtannine, a propargyl group was introduced to a tetrahydro-β-carboline scaffold, which then underwent a [2+2+2] cyclotrimerization to form a key intermediate. rsc.org Although not the specific ester , these examples demonstrate the synthetic utility of the but-2-yn-1-yl and prop-2-yn-1-yl motifs in building up the carbon skeleton of natural products.
Construction of Diverse Heterocyclic Frameworks
The reactivity of the alkyne functionalities in this compound and its structural analogs makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. These frameworks are core components of many pharmaceuticals and biologically active molecules.
Research has demonstrated the use of related propargylated compounds in the synthesis of complex N-heterocycles. For example, a domino ring closure, "click" reaction, and retro-Diels-Alder (RDA) reaction sequence starting from 2-aminocarboxamides has been used to create intricate isoindolo[2,1-a]quinazolinones and dihydropyrimido[2,1-a]isoindole-2,6-diones. nih.gov In these syntheses, a propargyl group is often introduced to serve as a handle for subsequent click reactions to form 1,2,3-triazole rings. nih.gov
Furthermore, the synthesis of azepine derivatives, a seven-membered nitrogen-containing heterocycle, has been achieved through various methods, including the intramolecular cyclization of precursors containing alkyne functionalities. researchgate.netpku.edu.cn For example, a palladium-catalyzed coupling of (5-chloro-2-iodophenyl)(phenyl)methanone with 2-(prop-2-yn-1-yl)isoindoline-1,3-dione is a key step in the synthesis of 8-chloro-1-phenyl-3H-benzo[c]azepine. researchgate.net
The synthesis of quinolines, another important class of heterocycles, can also be achieved using precursors with alkyne groups. Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Additionally, oxazol-5(4H)-ones containing a propargyl group at the 4-position have been utilized in the asymmetric synthesis of cyclopentene-based amino acids, which are precursors to other complex molecules. acs.org
| Heterocyclic Framework | Synthetic Strategy | Precursor Motif |
| Isoindolo[2,1-a]quinazolinones | Domino ring closure, Click reaction, RDA | Prop-2-yn-1-yl |
| Dihydropyrimido[2,1-a]isoindole-2,6-diones | Domino ring closure, Click reaction, RDA | Prop-2-yn-1-yl |
| 1,2,3-Triazoles | Click reaction | Prop-2-yn-1-yl |
| Benzazepines | Intramolecular cyclization | Prop-2-yn-1-yl |
| Quinolines | Palladium-catalyzed annulation | Propargyl alcohol |
| Cyclopentene-based Amino Acids | Asymmetric spirocyclization | 4-(Prop-2-yn-1-yl)oxazol-5(4H)-one |
Integration into Polymer Science and Advanced Materials Research
The dual alkyne functionality of this compound makes it an attractive monomer for the synthesis of novel polymers and cross-linked networks. The ability of alkynes to participate in "click" chemistry reactions, particularly thiol-yne reactions, allows for the efficient and controlled construction of complex polymer architectures.
Application in Thiol-Yne Click Polymerizations
Thiol-yne click polymerization is a powerful tool for the synthesis of sulfur-containing polymers. d-nb.info This reaction proceeds via a radical-mediated two-step addition of a thiol across an alkyne, potentially leading to hyperbranched polymers or cross-linked networks. d-nb.infothieme-connect.de The efficiency and regioselectivity of the thiol-yne reaction make it a "click" reaction, characterized by mild reaction conditions and high yields. d-nb.info
While direct polymerization of this compound is not explicitly detailed, the principles of thiol-yne polymerization using multifunctional alkynes are well-established. For instance, the use of tri(prop-2-yn-1-yl) 1,3,5-benzenetricarboxylate as a multifunctional alkyne core demonstrates the utility of such structures in creating highly cross-linked networks. acs.org The presence of two alkyne groups in this compound would allow it to act as a cross-linker or to form branched polymer chains when reacted with dithiols.
Design of Functional Polymers and Cross-Linked Networks
The incorporation of this compound or similar diyne monomers into polymerization reactions allows for the design of functional polymers with tailored properties. The resulting polymers can possess unique architectures, such as hyperbranched structures or well-defined networks. d-nb.info
The use of end-functionalized polymers with alkyne groups is a key strategy for creating complex polymer architectures like block copolymers, graft copolymers, and star-shaped polymers through click chemistry. researchgate.netacs.org For example, poly(tert-butyl acrylate) with a terminal ethynyl (B1212043) group, synthesized using prop-2-yn-1-yl 2-bromopropanoate (B1255678) as an initiator, can be "clicked" with azide-functionalized polymers to form block copolymers. researchgate.net This modular approach allows for the synthesis of a wide range of polymer structures. researchgate.net
Furthermore, the thiol-yne reaction can be used to create highly cross-linked networks with desirable properties, such as high refractive indices due to the incorporation of sulfur. d-nb.info The ability to form these networks under photochemical or thermal initiation provides versatility in processing and application. d-nb.infothieme-connect.de The use of this compound in such systems could lead to materials with specific mechanical and optical properties.
| Polymer Architecture | Synthetic Method | Key Monomer/Initiator Feature |
| Hyperbranched Polymers | Thiol-yne click polymerization | Multifunctional alkyne |
| Cross-linked Networks | Thiol-yne click polymerization | Diyne or multifunctional alkyne |
| Block Copolymers | ATRP and Click Chemistry | Alkyne-functionalized initiator |
| Graft Copolymers | "Clicking" onto a polymer backbone | Alkyne-containing polymers |
Enabling Methodologies for Chemical Probe and Scaffold Development
The reactive nature of the alkyne groups in this compound and its analogs makes them valuable components in the development of chemical probes and molecular scaffolds for chemical biology and drug discovery. The alkyne functionality, particularly the terminal alkyne, is a key component of bioorthogonal chemistry, allowing for the specific labeling and detection of biomolecules.
The use of propargyl groups in chemical probes is a well-established strategy. For example, O-propargyl-L-tyrosine has been used as a chemical probe to study tubulin tyrosination. uni-muenchen.de The terminal alkyne allows for "click" reactions with fluorescent tags or other reporter molecules, enabling the visualization and analysis of the modified protein. uni-muenchen.de Similarly, peptoids synthesized using propargylamine (B41283) contain a terminal alkyne that can be used for further chemical modifications. mdpi.com
While there is no direct evidence of this compound being used as a chemical probe in the provided search results, its structure suggests potential in this area. The terminal alkyne could be used for bioorthogonal ligation, while the internal alkyne could be involved in other transformations to create a more complex scaffold. The development of such probes is crucial for understanding biological processes at the molecular level and for identifying new therapeutic targets. google.comnih.gov
Synthesis of Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. While specific SAR studies on this compound are not extensively documented in public literature, the synthesis of analogues of its core structural motifs—propargyl groups (prop-2-yn-1-yl) and other alkynes—is a common strategy. These studies reveal critical insights into receptor binding, enzyme inhibition, and other pharmacological effects. nih.govscispace.comnih.gov
In another example, SAR studies on ripostatins, which are natural product inhibitors of bacterial RNA polymerase, involved synthesizing various derivatives to pinpoint the pharmacophore. nih.gov These studies indicated that the 5-6 unsaturation in the macrocyclic structure is important for its antibacterial activity. nih.gov Such research underscores the strategic importance of synthesizing a range of analogues to systematically probe the structural requirements for a desired biological effect. The insights gained from these studies on alkyne-containing molecules are instrumental in designing new therapeutic agents with improved potency and selectivity. nih.gov
| Parent Compound Class | Structural Motif Modified | Key Finding | Reference |
|---|---|---|---|
| Indanoylindoles | Indole N1 side chain (e.g., 4-pentynyl) and C2 substitution | N1-alkynyl chains yielded potent CB2 antagonists. C2-methylation improved CB2 selectivity and could switch activity from antagonist to partial agonist. | nih.gov |
| Ripostatins | Macrocycle unsaturation and C14 fluorination | The 5-6 double bond was found to be important for antibacterial activity, while geminal difluorination at C14 could be tolerated in some analogues without loss of activity. | nih.gov |
| Pyrrole (B145914) Derivatives | Substitution on the pyrrole ring | The combination of different pharmacophores within the pyrrole ring system has led to the development of more active compounds for various therapeutic applications. | scispace.com |
| 4-(Prop-2-yn-1-yloxy)but-1-yne Derivatives | Aromatic ring modifications | Systematic modifications at specific positions on the aromatic rings significantly affect their activity against target pathways like NF-kB. |
Preparation of Labeled Compounds for Chemical Biology Research
The preparation of isotopically labeled compounds is a cornerstone of chemical biology, enabling the tracking of molecules in complex biological systems and the elucidation of reaction mechanisms. The alkyne moieties present in this compound are particularly amenable to isotopic labeling, often with deuterium (B1214612) (²H or D) or carbon-13 (¹³C). These labeled variants serve as powerful probes in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wiley.comnih.gov
A common strategy for preparing labeled compounds involves the synthesis of a labeled precursor, such as isotopically enriched propargyl alcohol. For example, the synthesis of deuterated linoleic acid has been achieved using 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran-d2 as a key intermediate. wiley.com This highlights a general approach where a simple, labeled building block is incorporated early in a synthetic sequence. Similarly, extensive research on vitamin A and its metabolites has relied on the synthesis of retinals with site-directed deuterium or ¹³C enrichment. nih.gov These syntheses often employ labeled building blocks like [¹³C]-acetone, which are then elaborated into the full molecular skeleton through a series of reactions, including couplings with propargylic alcohols. nih.gov
The alkyne group itself is not only a site for isotopic labeling but also a versatile functional handle for bioconjugation, often referred to as a "click" handle. Chemical probes can be designed with a terminal alkyne for subsequent reaction with an azide-tagged biological target or reporter molecule. For instance, trifunctional building blocks containing a photoactivatable group (like benzophenone), a hydroxyl linker, and an alkyne tag have been developed. These probes can be attached to a pharmacophore, covalently cross-linked to their biological target upon UV irradiation, and then visualized or isolated via the alkyne handle. This approach is invaluable for target identification and validation in drug discovery. nomuraresearchgroup.com
| Labeling Strategy | Labeled Precursor/Motif | Application/Technique | Reference |
|---|---|---|---|
| Deuterium Labeling | 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran-d2 | Synthesis of deuterated fatty acids (e.g., linoleic acid-d31) for metabolic studies. | wiley.com |
| Carbon-13 Labeling | [¹³C]-Acetone | Used in the multi-step synthesis of ¹³C-enriched retinals to study the biochemistry of vision. | nih.gov |
| Alkyne Tagging | (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone | Trifunctional chemical probe for photoaffinity labeling and target identification using "click" chemistry. | |
| Alkyne Tagging | Alkyne-functionalized covalent ligand (EK-1-8) | Chemoproteomic profiling to identify protein targets of bioactive compounds. | nomuraresearchgroup.com |
Future Perspectives and Emerging Directions in But 2 Yn 1 Yl Prop 2 Ynoate Research
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.com The synthesis of but-2-yn-1-yl prop-2-ynoate, traditionally reliant on standard organic solvents and stoichiometric reagents, is ripe for innovation through the lens of sustainability.
Future research will focus on developing protocols that adhere to green chemistry principles. A primary goal is the improvement of atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Traditional esterification methods often have a lower atom economy due to the formation of byproducts. Catalytic approaches, particularly those using transition metals, can offer significantly higher efficiency. mdpi.com
The selection of solvents is another critical aspect. nih.gov Most organic syntheses employ volatile and often toxic organic solvents. The shift towards green solvents is a major research trend. semanticscholar.org Water, with its non-toxic and non-flammable nature, is an ideal green solvent, and aqueous synthetic methods for related heterocyclic compounds have shown promise. nih.gov Other alternatives include supercritical fluids like CO₂, bio-based solvents such as 2,2,5,5-tetramethyloxolane (TMO), and ionic liquids, which are non-volatile and can often be recycled. semanticscholar.orgresearchgate.net
Energy consumption is another target for green synthetic protocols. mdpi.com Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.com The application of microwave irradiation to the synthesis of this compound or its derivatives could lead to more energy-efficient processes. mdpi.com Furthermore, exploring electrochemical methods, which use electricity to drive reactions, can reduce the need for chemical reagents and offer a more environmentally friendly pathway. acs.org
Harnessing Photoredox Catalysis for this compound Transformations
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. wgtn.ac.nzpku.edu.cn This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes with organic substrates, unlocking novel reaction pathways. wgtn.ac.nz The dual alkyne functionalities within this compound make it an excellent candidate for exploration via photoredox catalysis.
Future research will likely focus on leveraging this molecule in photocatalytic cycloadditions, radical cascades, and difunctionalization reactions. researchgate.net The electron-deficient nature of the prop-2-ynoate (ynoate) moiety makes it a prime acceptor for radical species. frontiersin.org For instance, acyl radicals, generated from simple aldehydes or carboxylic acids, can engage in cascade reactions with ynoates to construct complex heterocyclic scaffolds like coumarins. frontiersin.org Similarly, photogenerated radicals can add across the alkyne of the but-2-yn-1-yl group.
Thermally forbidden reactions, such as [2+2] cycloadditions, can be facilitated by photoredox catalysis, providing access to cyclobutane (B1203170) derivatives that are difficult to synthesize otherwise. wgtn.ac.nz The reaction of the ynoate portion of the molecule with alkenes under photocatalytic conditions could yield highly functionalized cyclobutenes. Furthermore, visible-light-promoted [4+2] and [3+2] cycloadditions with yn-oates have been reported, offering pathways to complex carbocyclic and heterocyclic systems without the need for external catalysts or additives in some cases. mdpi.comsemanticscholar.orgmdpi.com These reactions often proceed with high regioselectivity and functional group tolerance, which is a significant advantage over traditional thermal methods. mdpi.comresearchgate.net
The development of dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., copper or nickel), represents another promising frontier. acs.org This strategy allows for the generation of radical species via photoredox catalysis, which can then enter a separate transition metal catalytic cycle, enabling novel cross-coupling reactions that are otherwise challenging.
Table 2: Potential Photoredox-Catalyzed Transformations of this compound. This table summarizes prospective reactions based on known reactivity of yn-oates and alkynes, highlighting the potential for creating diverse and complex molecular architectures. mdpi.comresearchgate.netfrontiersin.org
Advanced Computational Modeling for De Novo Design of Novel Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, rationalizing observed selectivities, and predicting the feasibility of new transformations. frontiersin.orgwiley.com For a molecule like this compound, with multiple reactive sites, computational modeling offers a powerful approach to navigate its complex chemical landscape.
Future research will increasingly rely on DFT calculations to elucidate the intricate pathways of metal-catalyzed and photocatalyzed reactions involving this substrate. acs.orgfrontiersin.org For example, in gold-catalyzed reactions of propargyl esters, DFT studies have been crucial in explaining chemoselectivity, such as why a reaction might proceed via a 1,2-acyloxy migration versus a competing cyclization pathway. frontiersin.org Such in silico studies can calculate the activation barriers for different potential pathways, identifying the most kinetically favorable route and guiding the experimental design of catalysts and reaction conditions to favor a desired outcome. semanticscholar.orgresearchgate.net Computational analysis can also predict how modifications to the substrate or catalyst structure will influence reactivity, accelerating the discovery of optimized reaction protocols. wiley.com
Beyond mechanistic elucidation, the frontier of computational chemistry is moving towards the de novo design of novel reactions. The integration of machine learning (ML) and artificial intelligence (AI) with quantum chemistry is set to revolutionize this field. mdpi.comnih.gov AI algorithms can be trained on vast databases of known chemical reactions to predict the outcomes of unprecedented reactant combinations. acs.org These tools can suggest novel, plausible transformations for this compound that have not yet been considered. For example, an AI model could predict potential products from the reaction of this molecule with a novel reagent under photocatalytic conditions, providing chemists with innovative hypotheses to test in the lab. nih.gov
Furthermore, these computational tools can be integrated into automated robotic platforms. nih.gov Such systems can perform high-throughput screening of reaction conditions predicted by AI, dramatically accelerating the pace of discovery. This synergy between in silico design, automated synthesis, and experimental validation represents the future of chemical research, where novel, efficient, and selective reactions for complex molecules like this compound can be discovered at an unprecedented rate.
Table 3: Applications of Advanced Computational Modeling in this compound Research. This table illustrates how different computational techniques can be applied to deepen the understanding and expand the synthetic utility of the target compound.
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing But-2-yn-1-yl prop-2-ynoate with high purity?
- Methodological Answer : Synthesis should follow stepwise alkyne coupling via nucleophilic acyl substitution. Use anhydrous conditions (e.g., THF under nitrogen) to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterize the product using -NMR (peaks at δ 4.7–5.1 ppm for the ester group) and IR spectroscopy (C≡C stretches at ~2100–2260 cm) to confirm structure and purity. Include reproducibility metrics (e.g., ≥95% yield in triplicate trials) .
Q. How should researchers design experiments to assess the thermal stability of this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 5°C/min under inert atmosphere (N) to identify decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Replicate trials with varying sample masses (1–5 mg) to rule out mass-transfer artifacts. Report onset temperature, activation energy (via Kissinger method), and residual mass percentages .
Q. What spectroscopic techniques are essential for distinguishing this compound from structural analogs?
- Methodological Answer : Use -NMR to resolve sp-hybridized carbons (δ 70–85 ppm for terminal alkynes). High-resolution mass spectrometry (HRMS) with ESI+ ionization can confirm molecular ion ([M+H]) with <2 ppm error. Compare with computational predictions (e.g., Gaussian DFT calculations for optimized geometries and spectral simulations) .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported reaction kinetics of this compound in Diels-Alder reactions?
- Methodological Answer : Perform multiscale modeling:
- Step 1 : Use DFT (B3LYP/6-31G*) to calculate transition-state energies and regioselectivity.
- Step 2 : Validate with experimental kinetic data (e.g., Arrhenius plots from variable-temperature -NMR).
- Step 3 : Apply Monte Carlo simulations to account for solvent effects (e.g., toluene vs. DMF). Publish raw data and computational input files for peer validation .
Q. What strategies can address discrepancies in catalytic efficiency studies involving this compound?
- Methodological Answer :
- Systematic Review : Meta-analyze literature data (e.g., turnover numbers, TOF) using standardized metrics (IUPAC guidelines).
- Controlled Replication : Repeat key studies under identical conditions (solvent, catalyst loading, temperature).
- Multivariate Analysis : Apply PCA or ANOVA to isolate variables (e.g., ligand electronic effects vs. steric hindrance) causing discrepancies .
Q. How can isotopic labeling elucidate the mechanistic pathway of this compound in alkyne metathesis?
- Methodological Answer : Synthesize -labeled this compound at the alkyne termini. Track bond reorganization via -NMR or isotope-ratio mass spectrometry. Compare experimental isotopic patterns with DFT-predicted intermediates. Use kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
